quinuclidine-4-carbonitrile

Solid-State Chemistry Process Chemistry Analytical Characterization

Quinuclidine-4-carbonitrile (CAS 26458-78-6) is a rigid, bicyclic amine with a bridgehead nitrile group. This unique substituent confers a balanced logP (~0.49), favorable for blood-brain barrier penetration in CNS therapeutics, and distinct solid-state properties (mp 129-130°C). Unlike 4-hydroxy or 4-amino analogs, the nitrile's electron-withdrawing character and pKa (8.02) are critical for cholinesterase target engagement and synthetic versatility. Essential for fragment-based drug discovery and CNS research.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 26458-78-6
Cat. No. B058008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinuclidine-4-carbonitrile
CAS26458-78-6
Synonyms4-Quinuclidinecarbonitrile;  1-Azabicyclo[2.2.2]octane-4-carbonitrile
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1(CC2)C#N
InChIInChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2
InChIKeyCEMKLAOKVLRABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinuclidine-4-carbonitrile (CAS 26458-78-6): Rigid Bicyclic Nitrile Scaffold for CNS Drug Discovery and Chemical Synthesis


Quinuclidine-4-carbonitrile, also known as 1-azabicyclo[2.2.2]octane-4-carbonitrile, is a rigid, bicyclic amine derivative with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol [1]. This compound is characterized by a quinuclidine core bearing a nitrile group at the bridgehead position, conferring distinct physicochemical properties including a melting point of 129-130 °C and a predicted logP of 0.49 [2]. It serves as a critical synthetic intermediate and a versatile scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) therapeutics targeting cholinesterase enzymes [3].

Why Generic Substitution of Quinuclidine-4-carbonitrile with Other 4-Substituted Quinuclidines Fails


The quinuclidine core's biological and physicochemical profile is exquisitely sensitive to the nature of the 4-position substituent. Generic substitution with analogs like 4-hydroxyquinuclidine, 4-aminoquinuclidine, or 4-chloroquinuclidine is not feasible due to profound differences in key parameters such as lipophilicity (logP), basicity (pKa), and solid-state properties [1]. The nitrile group in quinuclidine-4-carbonitrile provides a unique balance of moderate lipophilicity (logP ~0.49) and electron-withdrawing character, which directly influences membrane permeability, target binding kinetics, and downstream synthetic versatility. As demonstrated in recent structure-activity relationship studies, even minor alterations to this substituent can shift cholinesterase inhibition potency by orders of magnitude [2].

Quinuclidine-4-carbonitrile (26458-78-6): Quantitative Differentiation Against Key Analogs for Informed Procurement


Melting Point: Solid-State Stability and Handling Advantages Over 4-Chloroquinuclidine

Quinuclidine-4-carbonitrile exhibits a significantly higher melting point (129-130 °C) compared to the 4-chloro analog 4-chloroquinuclidine (42-43 °C) [1]. This higher melting point indicates stronger intermolecular forces and a more stable crystal lattice.

Solid-State Chemistry Process Chemistry Analytical Characterization

Lipophilicity (LogP): Optimized CNS Permeability Profile Relative to More Polar 4-Hydroxyquinuclidine

Quinuclidine-4-carbonitrile possesses a calculated logP value of 0.49, indicative of moderate lipophilicity suitable for crossing biological membranes [1]. In contrast, the 4-hydroxy analog, 4-hydroxyquinuclidine, is expected to have a significantly lower logP (predicted <0.0) due to the presence of the polar hydroxyl group.

Medicinal Chemistry CNS Drug Design ADME Properties

Basicity (pKa): Differential Reactivity and Salt Formation Potential vs. 4-Aminoquinuclidine

The predicted pKa of the quinuclidine nitrogen in quinuclidine-4-carbonitrile is 8.02, which is significantly lower than the predicted pKa of ~9.5 for the nitrogen in 4-aminoquinuclidine [1][2]. This is due to the electron-withdrawing inductive effect of the cyano group, which reduces the electron density on the basic nitrogen.

Synthetic Chemistry Salt Selection Reactivity Prediction

Cholinesterase Inhibition: Potent Activity as a Scaffold for CNS Therapeutics

While direct data for quinuclidine-4-carbonitrile is limited, a recent comprehensive study on 14 N-alkyl quaternary quinuclidines demonstrated that all tested compounds inhibited both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with inhibition constants (Ki) in the micromolar range (Ki = 0.26 – 156.2 μM) [1]. This establishes the quinuclidine core, and by inference derivatives like quinuclidine-4-carbonitrile, as a validated pharmacophore for developing anticholinesterase agents. The cyano group offers a unique handle for further optimization.

Neuropharmacology Enzyme Inhibition Alzheimer's Disease

High-Impact Application Scenarios for Quinuclidine-4-carbonitrile (26458-78-6) Based on Quantitative Evidence


Synthesis of CNS-Active Cholinesterase Inhibitors

Given the established micromolar-range cholinesterase inhibition of the quinuclidine scaffold [1], researchers in neuropharmacology can utilize quinuclidine-4-carbonitrile as a core building block to synthesize and optimize new chemical entities targeting Alzheimer's disease and other cognitive disorders. Its moderate logP (0.49) suggests a favorable profile for crossing the blood-brain barrier, a critical requirement for CNS therapeutics [2].

Preparation of 4-Substituted Quinuclidine Derivatives via Nucleophilic Substitution

The nitrile group serves as a versatile synthetic handle. Its electron-withdrawing nature activates the adjacent bridgehead position, making it a useful intermediate for further derivatization. The distinct pKa (8.02) and solid-state properties (mp 129-130 °C) facilitate its handling and purification in multi-step synthetic sequences, where it can be converted to amides, amines, or other functional groups [3].

Use as a Rigid Scaffold in Fragment-Based Drug Discovery

The rigid, three-dimensional quinuclidine core offers a significant advantage in fragment-based drug discovery (FBDD) by providing a pre-organized, sp³-rich scaffold. The nitrile group can serve as a weak hydrogen bond acceptor, enabling initial fragment screening hits. The compound's favorable solid-state properties (mp 129-130 °C) ensure it can be reliably weighed and solubilized for high-throughput screening campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for quinuclidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.